CCT251236 is an inhibitor of transcription mediated by heat shock factor 1 (Hsf1) that binds to Pirin (Ki = 28 nM) and inhibits Hsf1-mediated induction of heat shock protein 27 (Hsp27) in U2OS cells (IC50 = 19 nM). It inhibits growth of SKOV3 ovarian carcinoma cells (GI50 = 1.1 nM). CCT251236 (20 mg/kg) reduces tumor volume in an SKOV3 mouse xenograft model. CCT251236 is a potent and orally active Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. CCT251236 is orally bioavailable and displays efficacy in a human ovarian carcinoma xenograft model. CCT251236 demonstrated excellent antiproliferative activity against the WM266.4 cell line (pGI50 = 7.92 ± 0.10, GI50 = 12 nM, n =11).
Related Compounds
CCT251236
Compound Description: CCT251236 is an orally bioavailable and efficacious pirin ligand developed as a chemical probe. [, ] It emerged from the optimization of CCT245232, exhibiting improved physicochemical properties and a desirable pharmacokinetic profile. [] CCT251236 demonstrates potent growth inhibition against a range of human cancer cell lines, including ovarian cancer. [] In vivo studies showed good efficacy against human ovarian cancer xenografts in mice. [] Chemo-proteomic studies identified pirin as a high-affinity molecular target for CCT251236. [, ]
Compound Description: CCT361814/NXP800 is a clinical candidate further optimized from CCT251236. [] This fluorobisamide demonstrates potent HSF1 pathway inhibition, oral bioavailability, and antitumor activity. [] Notably, NXP800 exhibited tumor regression in a human ovarian adenocarcinoma xenograft model and displayed a favorable safety profile in preclinical studies. []
CCT367766
Compound Description: CCT367766 is a heterobifunctional PROTAC (proteolysis-targeting chimera) designed to induce pirin degradation. [, ] This molecule consists of a pirin-binding moiety linked to the cereblon E3 ligase-recruiting ligand, thalidomide. [, ] CCT367766 effectively degrades pirin in a concentration-dependent manner within living cells. [, ]
Compound Description: These two compounds served as negative controls for the PROTAC CCT367766. CCT367857 lacks pirin binding, while CCT367936 lacks cereblon binding. [] Neither negative control probe showed pirin degradation activity, confirming the specificity of CCT367766's action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-824 is a potent NS5A inhibitor. The 50% inhibition of HCV replicon replication for BMS-824 was approximately 5 nM, with a therapeutic index of >10,000. BMS-824 showed good specificity for HCV, as it was not active against several other RNA and DNA viruses.
BMS-852927, also known as XL041, is a LXR partial agonist. BMS-852927 shows LXRbeta/LXRalpha: 88%/20% activity; hWBA ABCA1 EC50 = 9 nM (26%); hWBA ABCG1 EC50 = 10 nM (33%); Binding alpha1-AGP = 97.3%. BMS-852927 induces ABCA1 and ABCG1 RCT targets in human whole blood at nanomolar drug exposures with robust LXRβ agonism and limited LXRα agonist activity. BMS-852927 is LXRβ-selective compound, had favorable profiles in animal models with a wide therapeutic index in cynomolgus monkeys and mice.
BMS-856 is a compound displaying low nanomolar inhibition of 17beta-HSD3 enzymatic activity. It displays potent inhibition of 17beta-HSD3-mediated cellular conversion of AdT to testosterone and inhibited the 17beta-HSD3-mediated conversion of testosterone necessary to promote AR-dependent transcription. BMS-856 is usedful for endocrine therapy of prostate cancer (PCa) which relies on agents which disrupt the biosynthesis of testosterone in the testis and/or by direct antagonism of active hormone on the androgen receptor (AR) in non-gonadal target tissues of hormone action such as the prostate.
BMS-819881 is a MCHR1 (Melanin Concentrating Hormone Receptor 1) antagonist with minimal hERG activity, with potential as an anti-obesity drug. Currently in Phase 1 clinical trial as the phosphate ester pro-drug.
Cefmenoxime is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted. Cefmenoxime, also known as abbott 50192 or CMX, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefmenoxime is a drug which is used to treat female gynecologic and obstetric infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria. Cefmenoxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Cefmenoxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefmenoxime is primarily located in the cytoplasm and membrane (predicted from logP). Cefmenoxime is a third-generation cephalosporin antibiotic, bearing a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position. It has a role as an antibacterial drug. It is a conjugate acid of a cefmenoxime(1-).
BMS-902483 is a potent α7 partial agonist, which improved cognition in preclinical rodent models. BMS-902483 showed FLIR α7 EC50=9.3nM; α7 Electrophysiology, rat; Area EC50 = 140 nM; Peak, Area (Ymax %) = 40, 54. 5-HT3A IC50 = 480 nm. Preclinical and early clinical data suggest that α7 nicotinic acetylcholine receptor (nAChR) agonists have potential for the treatment of cognitive and negative symptoms in schizophrenia patients